(1-Aminocyclopentyl)phosphonic acid hydrate (1-Aminocyclopentyl)phosphonic acid hydrate
Brand Name: Vulcanchem
CAS No.: 67550-64-5
VCID: VC3847381
InChI: InChI=1S/C5H12NO3P.H2O/c6-5(10(7,8)9)3-1-2-4-5;/h1-4,6H2,(H2,7,8,9);1H2
SMILES: C1CCC(C1)(N)P(=O)(O)O.O
Molecular Formula: C5H11NO3P-
Molecular Weight: 164.12 g/mol

(1-Aminocyclopentyl)phosphonic acid hydrate

CAS No.: 67550-64-5

Cat. No.: VC3847381

Molecular Formula: C5H11NO3P-

Molecular Weight: 164.12 g/mol

* For research use only. Not for human or veterinary use.

(1-Aminocyclopentyl)phosphonic acid hydrate - 67550-64-5

Specification

CAS No. 67550-64-5
Molecular Formula C5H11NO3P-
Molecular Weight 164.12 g/mol
IUPAC Name (1-aminocyclopentyl)phosphonic acid;hydrate
Standard InChI InChI=1S/C5H12NO3P.H2O/c6-5(10(7,8)9)3-1-2-4-5;/h1-4,6H2,(H2,7,8,9);1H2
Standard InChI Key FBXFXDVQDQRPCE-UHFFFAOYSA-M
SMILES C1CCC(C1)(N)P(=O)(O)O.O
Canonical SMILES C1CCC(C1)([NH3+])P(=O)([O-])[O-]

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

The compound is systematically named (1-aminocyclopentyl)phosphonic acid hydrate, with the Chemical Abstracts Service (CAS) registry number 67550-64-5 . Alternative names include alpha-aminocyclopentylphosphonic acid hydrate and phosphonic acid, (1-aminocyclopentyl)-, hydrate. Its anhydrous form (CID 2733968) has a molecular formula of C₅H₁₂NO₃P and a molecular weight of 165.13 g/mol . The hydrate incorporates one water molecule, increasing its molecular weight to 183.14 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Number67550-64-5
Molecular FormulaC₅H₁₄NO₄P (hydrate)
Molecular Weight183.14 g/mol (hydrate)
165.13 g/mol (anhydrous)
SMILES NotationC1CCC(C1)(N)P(=O)(O)O.O

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a solid at room temperature, with a melting point of 274–276 °C . Its predicted boiling point (354.3 ± 44.0 °C) and density (1.39 ± 0.1 g/cm³) indicate moderate thermal stability and compact molecular packing . The pKa of 1.30 ± 0.20 reflects the strong acidity of the phosphonic acid group, which dissociates readily in aqueous solutions.

Table 2: Physical Properties

PropertyValueSource
Melting Point274–276 °C
Boiling Point354.3 ± 44.0 °C (predicted)
Density1.39 ± 0.1 g/cm³ (predicted)
pKa1.30 ± 0.20
Topological Polar Surface Area84.6 Ų

Spectroscopic and Computational Data

The InChIKey (MVLVAMOGTKUIFA-UHFFFAOYSA-N) provides a unique identifier for database searches. Computational models predict a hydrogen bond donor count of 4 and acceptor count of 5 , consistent with the hydrate’s ability to form extensive hydrogen-bonding networks. The topological polar surface area (84.6 Ų) suggests moderate solubility in polar solvents like water or ethanol.

Applications and Research Significance

Biological Activity

Aminophosphonic acids are known inhibitors of enzymes such as glutamate racemase and alkaline phosphatases. While specific studies on this compound are scarce, its structural similarity to bioactive analogs suggests potential utility in antimicrobial or anticancer drug development .

Industrial and Material Science Uses

Phosphonic acids are employed in water treatment, metal corrosion inhibition, and as ligands in coordination chemistry. The cyclopentane ring in this compound may enhance its chelating efficiency for transition metals like iron or copper .

PrecautionRecommendationSource
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hood
StorageAirtight container, dry environment

Research Gaps and Future Directions

Despite thorough characterization in chemical databases, peer-reviewed studies on this compound remain limited. Future research should explore:

  • Synthetic Optimization: Developing scalable, high-yield synthesis methods.

  • Biological Screening: Evaluating enzyme inhibition and cytotoxicity profiles.

  • Material Applications: Testing its efficacy as a corrosion inhibitor or metal chelator.

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